molecular formula C21H34O3 B585918 Chaetomellic Acid B Anhydride-d3 CAS No. 1346606-34-5

Chaetomellic Acid B Anhydride-d3

Cat. No. B585918
CAS RN: 1346606-34-5
M. Wt: 337.518
InChI Key: GKEHXKQBMVJVBA-OEZTXSLXSA-N
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Description

Chaetomellic Acid B Anhydride-d3 is the labelled analogue of Chaetomellic Acid B Anhydride . It is a potent inhibitor of Ras protein farnesyltransferase . The molecular formula is C21H31D3O3 and the molecular weight is 337.51 .


Synthesis Analysis

Chaetomellic anhydrides A and B and analogues have been prepared in one step by Barton radical decarboxylation . This involves the irradiation of thiohydroxamic esters derived from carboxylic acids, in the presence of citraconic anhydride .


Molecular Structure Analysis

The IUPAC name of Chaetomellic Acid B Anhydride-d3 is 3-[(Z)-hexadec-7-enyl]-4-(trideuteriomethyl)furan-2,5-dione . The InChI is InChI=1S/C21H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-18(2)20(22)24-21(19)23/h10-11H,3-9,12-17H2,1-2H3/b11-10-/i2D3 .


Chemical Reactions Analysis

The synthesis of Chaetomellic Acid B Anhydride-d3 involves a chemical reaction known as Barton radical decarboxylation . This reaction involves the irradiation of thiohydroxamic esters derived from carboxylic acids, in the presence of citraconic anhydride .


Physical And Chemical Properties Analysis

Chaetomellic Acid B Anhydride-d3 is soluble in Chloroform, Dichloromethane, DMSO . It appears as a powder and should be stored at 2-8°C .

properties

IUPAC Name

3-[(Z)-hexadec-7-enyl]-4-(trideuteriomethyl)furan-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-18(2)20(22)24-21(19)23/h10-11H,3-9,12-17H2,1-2H3/b11-10-/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEHXKQBMVJVBA-OEZTXSLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCC1=C(C(=O)OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C(=O)OC1=O)CCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chaetomellic Acid B Anhydride-d3

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